molecular formula C18H21FN2O2S B11078319 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

Cat. No.: B11078319
M. Wt: 348.4 g/mol
InChI Key: VGMUHBCTCXQKOV-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a sulfonyl group attached to a piperazine ring, which is further substituted with fluoro and methyl groups on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological pathways and interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluoro and methyl groups on the phenyl rings can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is unique due to the specific arrangement of its functional groups, which can result in distinct biological and chemical properties. The presence of the fluoro group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C18H21FN2O2S/c1-14-3-5-16(6-4-14)20-9-11-21(12-10-20)24(22,23)17-7-8-18(19)15(2)13-17/h3-8,13H,9-12H2,1-2H3

InChI Key

VGMUHBCTCXQKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C

Origin of Product

United States

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